molecular formula C47H52N7O8P B12076204 N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite

Cat. No.: B12076204
M. Wt: 873.9 g/mol
InChI Key: IJGKIUORDYSZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-OXO-DA CEP involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:

Industrial Production Methods

Industrial production of 8-OXO-DA CEP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-OXO-DA CEP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and unprotected forms of 8-oxo-adenine derivatives, depending on the specific reaction conditions .

Scientific Research Applications

8-OXO-DA CEP is widely used in scientific research, particularly in the following areas:

    Chemistry: Used in the synthesis of modified oligonucleotides to study DNA damage and repair mechanisms.

    Biology: Helps in understanding the role of oxidative DNA damage in cellular processes.

    Medicine: Used as a biomarker for oxidative stress and in the development of therapeutic agents targeting oxidative DNA damage.

    Industry: Employed in the production of oligonucleotide-based therapeutics and diagnostics

Mechanism of Action

The mechanism of action of 8-OXO-DA CEP involves its incorporation into DNA during oligonucleotide synthesis. Once incorporated, it mimics the natural oxidative lesion 8-oxo-dA, which can lead to mutations if not repaired. The presence of 8-oxo-dA in DNA can activate various DNA repair pathways, including base excision repair (BER). The compound also plays a role in redox signaling and can influence gene expression by altering the structure and function of DNA .

Comparison with Similar Compounds

Similar Compounds

    8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidative lesion in DNA, commonly used as a biomarker for oxidative stress.

    5,6-Dihydro pyrimidines: Naturally occurring compounds that are structural components of alanine transfer RNA.

    N6-Methyl-2’-deoxyadenosine (N6-Me-dA): Used in studies of DNA methylation and mutagenesis

Uniqueness

8-OXO-DA CEP is unique due to its specific role in mimicking oxidative DNA damage and its application in studying DNA repair mechanisms. Unlike other similar compounds, it specifically targets the adenine base, providing unique insights into the effects of oxidative damage on adenine .

Properties

Molecular Formula

C47H52N7O8P

Molecular Weight

873.9 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)

InChI Key

IJGKIUORDYSZMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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